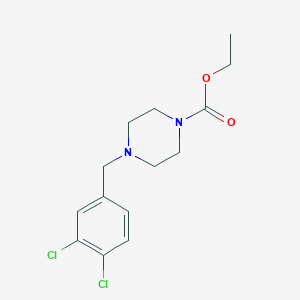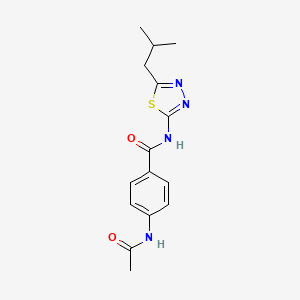
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone, also known as BMDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMDM belongs to the class of benzoylphenylurea compounds and has been found to exhibit significant biological activity in various studies.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone involves its interaction with various cellular targets. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in the maintenance of DNA integrity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be used in various assays. However, its solubility in water is limited, which can affect its bioavailability and activity in some experiments. The toxicity of this compound has also been reported in some studies, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent. Another potential application is in the treatment of inflammatory diseases. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which may make it a promising candidate for the development of anti-inflammatory drugs. Further studies are needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone involves the reaction of 4-bromo-2-methylbenzoic acid with morpholine in the presence of triethylamine. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis process has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities in various in vitro and in vivo studies. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
4-benzoyl-5,5-dimethyl-3-methylidenemorpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-13(17)18-9-14(2,3)15(10)12(16)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIWLFMAVPZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C(=C)N1C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)
![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)
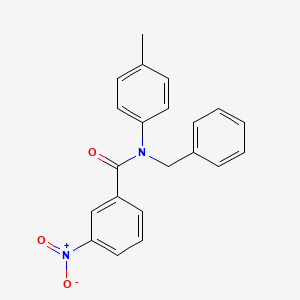
![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
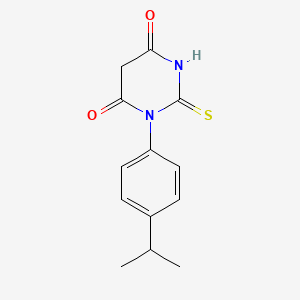
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
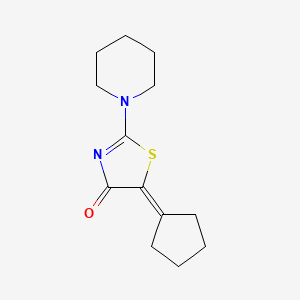
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
